Co-Elution and Ionization Equivalence of Vinpocetine-d5 Confirms Suitability as an Internal Standard
Vinpocetine-d5 exhibits near-identical chromatographic retention time to the unlabeled analyte vinpocetine under reversed-phase LC conditions, a critical prerequisite for correcting matrix effects and ionization variability in MS detection [1]. Specifically, both vinpocetine and d5-vinpocetine eluted at approximately 4.4 minutes on a Phenomenex Kinetix C18 column using a water/acetonitrile gradient containing 0.2% formic acid [1].
| Evidence Dimension | Chromatographic Retention Time |
|---|---|
| Target Compound Data | ~4.4 min |
| Comparator Or Baseline | Vinpocetine (unlabeled): ~4.4 min |
| Quantified Difference | 0 min (identical co-elution) |
| Conditions | Phenomenex Kinetix C18 column (2.6μm, 2.1mm x 100mm); mobile phase A: 0.2% aqueous formic acid, B: 0.2% formic acid in acetonitrile; linear gradient 10-90% B in 5 min; flow rate 0.35 mL/min |
Why This Matters
Co-elution ensures that the internal standard experiences identical ion suppression or enhancement as the analyte, which is essential for accurate quantification in complex biological matrices like plasma.
- [1] Bio-Protocol. LC-MS/MS Analysis. Transitions: m/z 351→280 (vinpocetine), 356→280 (d5-vinpocetine). Retention times: 4.4 min for both. View Source
